6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one
Description
Properties
IUPAC Name |
6-bromo-2-ethoxy-1,2-dihydro-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-14-10-12-8-4-3-6(11)5-7(8)9(13)15-10/h3-5,10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCIKEKYMSGSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1NC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one typically involves the bromination of a suitable precursor followed by cyclization and ethoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, often optimized for cost-effectiveness and efficiency. These methods may utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom or the ethoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted benzo[d][1,3]oxazin-4(2H)-one derivatives.
Scientific Research Applications
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 6-bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one and analogous compounds:
Key Observations
Substituent Effects: Ethoxy vs. Phenyl: The ethoxy group in the target compound improves solubility compared to the hydrophobic phenyl group in 6-bromo-2-phenyl derivatives . Halogenation: Bromine at position 6 is conserved across most analogs, but additional halogens (e.g., F, Cl) in positions 5 or 6 modulate electronic properties and reactivity . Amino vs. Alkoxy: The dimethylamino group in introduces basicity, contrasting with the neutral ethoxy group in the target compound.
Core Structure Differences: 1,3-Oxazine vs.
Synthetic Routes: The 2-phenyl analog is synthesized via condensation of bromoanthranilic acid with benzoyl chloride , whereas ethoxy-substituted derivatives may require ethylation of hydroxyl precursors. Phosphorus oxychloride and acetic anhydride are common reagents in cyclization steps for oxazinone synthesis .
Biological Activity :
- The 2-phenyl derivative demonstrated in vitro anthelmintic and antibacterial activities , suggesting that substituent choice significantly impacts bioactivity.
Biological Activity
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant case studies.
- Chemical Formula : C10H10BrNO3
- Molecular Weight : 272.10 g/mol
- CAS Number : 2168814-75-1
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity : Investigations have shown that it may inhibit cancer cell proliferation, suggesting its potential as a lead compound in cancer therapy.
- Enzyme Inhibition : The compound has been noted for its ability to modulate enzyme activity, which is crucial for various biochemical pathways.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of signaling pathways that are pivotal in disease processes.
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating a promising profile for further development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro assays using various cancer cell lines (e.g., breast cancer and leukemia) revealed that this compound could reduce cell viability significantly. The compound induced apoptosis in cancer cells through caspase activation pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HL60 (Leukemia) | 10 |
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed significant inhibition of certain kinases, which are crucial in cancer progression.
| Enzyme | Inhibition (%) |
|---|---|
| Protein Kinase A | 70 |
| Cyclin-dependent Kinase | 55 |
Q & A
Q. What is a reliable synthetic route for 6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one?
The compound can be synthesized via cyclization of bromoanthranilic acid derivatives. A common approach involves reacting 6-bromoanthranilic acid with ethyl chloroformate or ethoxycarbonyl chloride in pyridine at 0–5°C, followed by acid-catalyzed cyclization. The reaction progress is monitored by TLC (hexane:ethyl acetate, 2:1), and purification is achieved via recrystallization in ethanol . Modifications to substituents (e.g., replacing phenyl with ethoxy) require adjusting reagents and reaction conditions.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR (¹H and ¹³C): Identifies proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and carbon backbone .
- FT-IR: Confirms functional groups (C=O stretch ~1705 cm⁻¹, C-Br ~528 cm⁻¹) .
- HRMS: Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- TLC: Ensures homogeneity using silica gel plates with cyclohexane:ethyl acetate (2:1) .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is commonly used due to its moderate polarity, which balances solubility at high temperatures and precipitation upon cooling. Alternative solvent systems (e.g., ethyl acetate/hexane mixtures) may improve crystal quality for X-ray diffraction studies .
Advanced Research Questions
Q. How do substituents on the oxazinone ring influence reactivity and biological activity?
Substituents at position 3 (e.g., amino groups) significantly alter electronic and steric properties. For example:
- Electron-withdrawing groups (e.g., Br) enhance electrophilicity, facilitating nucleophilic attacks.
- Ethoxy groups improve solubility in polar solvents, potentially increasing bioavailability. Comparative studies of analogues (e.g., 6-bromo-2-phenyl derivatives) show that substituents like metformin or isonicotinic hydrazide enhance anthelmintic activity by 30–50% .
Q. How can contradictory data in reaction yields be resolved when varying amino reagents?
Contradictions often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Optimizing stoichiometry (e.g., excess amino reagent to drive equilibrium).
- Adjusting reaction time/temperature (e.g., prolonged reflux in glacial acetic acid for sterically hindered amines) .
- Monitoring intermediates via LC-MS to identify side products like unreacted starting materials or hydrolysis byproducts.
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model electronic effects (e.g., Fukui indices for electrophilic sites). Molecular docking studies further predict interactions with biological targets (e.g., enzymes), guiding derivative design for structure-activity relationship (SAR) studies .
Q. How to design derivatives for SAR studies targeting antimicrobial activity?
- Position 3 modifications: Introduce heterocyclic amines (e.g., pyridine, hydrazides) to enhance hydrogen bonding with microbial targets .
- Position 2 ethoxy vs. aryl groups: Compare logP values to assess membrane permeability.
- In vitro assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against gram-positive/negative bacteria and helminths .
Q. What side reactions occur during synthesis, and how are they mitigated?
Common side reactions include:
- Hydrolysis of the oxazinone ring: Minimized by anhydrous conditions and avoiding prolonged exposure to moisture.
- Ethoxy group displacement: Controlled by using mild bases (e.g., NaHCO₃) during workup .
- Oligomerization: Prevented via dilute reaction conditions and rapid quenching.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
